molecular formula C11H17Li B8468327 lithium;2-butylcyclohepta-1,3-diene CAS No. 61604-44-2

lithium;2-butylcyclohepta-1,3-diene

Cat. No.: B8468327
CAS No.: 61604-44-2
M. Wt: 156.2 g/mol
InChI Key: ZLPRSZZRCGJBKE-UHFFFAOYSA-N
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Description

lithium;2-butylcyclohepta-1,3-diene is an organolithium compound known for its unique structure and reactivity. This compound features a lithium ion coordinated to a 2-butylcyclohepta-1,3-dien-1-ide anion, making it a valuable reagent in organic synthesis and various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-butylcyclohepta-1,3-diene typically involves the reaction of 2-butylcyclohepta-1,3-diene with an organolithium reagent such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

lithium;2-butylcyclohepta-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form saturated hydrocarbons.

    Substitution: The lithium ion can be substituted with other metal ions or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, peroxides, and other strong oxidizers.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Alcohols or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted cyclohepta-1,3-dienes.

Scientific Research Applications

lithium;2-butylcyclohepta-1,3-diene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;2-butylcyclohepta-1,3-diene involves the interaction of the lithium ion with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating various chemical transformations. The compound’s reactivity is influenced by the stability of the cyclohepta-1,3-dien-1-ide anion and the ability of the lithium ion to stabilize transition states during reactions.

Comparison with Similar Compounds

Similar Compounds

    Lithium cyclopentadienide: Another organolithium compound with a similar structure but different reactivity.

    Lithium 2-butylcyclopentadienide: A structurally similar compound with different electronic properties.

Uniqueness

lithium;2-butylcyclohepta-1,3-diene is unique due to its larger ring size and the presence of the butyl group, which influences its reactivity and stability. The compound’s ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

61604-44-2

Molecular Formula

C11H17Li

Molecular Weight

156.2 g/mol

IUPAC Name

lithium;2-butylcyclohepta-1,3-diene

InChI

InChI=1S/C11H17.Li/c1-2-3-8-11-9-6-4-5-7-10-11;/h6,9H,2-5,7-8H2,1H3;/q-1;+1

InChI Key

ZLPRSZZRCGJBKE-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCC1=[C-]CCCC=C1

Origin of Product

United States

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